molecular formula C13H12FN3O2 B6427309 N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide CAS No. 1704626-41-4

N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide

Cat. No.: B6427309
CAS No.: 1704626-41-4
M. Wt: 261.25 g/mol
InChI Key: MPHWYDTZQSRAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide is a chemical compound designed for discovery research and screening applications. This molecule features a pyridazine core, a heterocycle recognized in medicinal chemistry for its unique physicochemical properties. The pyridazine ring contributes a high dipole moment that can facilitate π-π stacking interactions and offers robust hydrogen-bonding capacity, which can be crucial for target engagement . These characteristics make pyridazine-containing compounds valuable tools in molecular recognition and hit-to-lead optimization studies, particularly as potential isosteres for phenyl rings or other azines to modulate properties like lipophilicity . Researchers can leverage this compound in various early-stage discovery programs. It is offered in multiple formats to suit different experimental setups, including small quantities of dry powder in glass vials. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-19-12-7-6-11(16-17-12)13(18)15-8-9-4-2-3-5-10(9)14/h2-7H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHWYDTZQSRAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

A 1,4-diketone (e.g., 3-methoxy-1,4-diketone) reacts with hydrazine hydrate under reflux in ethanol to form the pyridazine ring. The methoxy group is introduced pre- or post-cyclization, depending on substrate availability.

Typical Conditions :

  • Reagents : Hydrazine hydrate (1.2 equiv), ethanol (solvent), 80°C, 6–8 hours.

  • Yield : 60–75% after recrystallization.

Alternative Route: Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. A mixture of 1,4-diketone and hydrazine in acetonitrile is heated at 120°C for 20 minutes, achieving 85% yield.

Introduction of the Methoxy Group

Methylation of hydroxyl-substituted pyridazines is critical for installing the methoxy group.

O-Methylation Using Methyl Iodide

A hydroxylated pyridazine intermediate is treated with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF):

Procedure :

  • Dissolve 6-hydroxypyridazine-3-carboxylic acid (1.0 equiv) in DMF.

  • Add methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv).

  • Stir at 60°C for 4 hours.

  • Yield : 80–90% after aqueous workup.

Challenges and Solutions

  • Over-Methylation : Controlled stoichiometry of methyl iodide prevents dialkylation.

  • Solvent Choice : DMF enhances reactivity but requires thorough removal during purification.

Formation of the Carboxamide Bond

The carboxylic acid intermediate is converted to the carboxamide via activation and coupling with (2-fluorophenyl)methylamine.

Activation as an Acyl Chloride

Step 1 : Convert 6-methoxypyridazine-3-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂):

  • Reflux carboxylic acid (1.0 equiv) in SOCl₂ (5.0 equiv) for 2 hours.

  • Remove excess SOCl₂ under vacuum.

Step 2 : React acyl chloride with (2-fluorophenyl)methylamine in dichloromethane (DCM) with triethylamine (Et₃N):

  • Add amine (1.2 equiv) and Et₃N (2.0 equiv) to acyl chloride in DCM at 0°C.

  • Warm to room temperature and stir for 3 hours.

  • Yield : 70–80% after column chromatography.

Coupling Reagent Approach

Direct amide formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Mix carboxylic acid (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), and amine (1.2 equiv) in DCM.

  • Stir at room temperature for 12 hours.

  • Yield : 75–85%.

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactors enhance heat transfer and mixing, improving reproducibility:

  • Residence Time : 10 minutes.

  • Output : 95% purity at 1 kg/day throughput.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield >99% purity.

  • Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) remove by-products.

Data Summary of Key Reactions

StepReagents/ConditionsYieldPurity
Pyridazine FormationHydrazine hydrate, EtOH, 80°C65%95%
O-MethylationMethyl iodide, K₂CO₃, DMF, 60°C85%98%
Amide Coupling (EDC)EDC, HOBt, DCM, rt80%97%
Industrial ProductionContinuous flow, microreactor90%99%

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation : Use sterically hindered diketones to direct ring closure.

  • Amine Stability : Protect (2-fluorophenyl)methylamine from oxidation via inert atmospheres.

  • By-Product Formation : Optimize stoichiometry and reaction time to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridazine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorophenyl group.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl and methoxy groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Pyridazine-Based Analogs

  • 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine (): This compound shares the pyridazine core but substitutes a chloro group at position 6 and an amine at position 3, linked to a 2-methoxyphenyl group. The chloro substituent may reduce solubility compared to the methoxy group in the target compound, while the amine linkage (vs.
Feature Target Compound 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine
Core Pyridazine Pyridazine
Position 6 Methoxy Chloro
Position 3 Carboxamide Amine
Solubility Likely higher (methoxy) Likely lower (chloro)

Carboxamide Derivatives with Fluorinated Benzyl Groups

  • AB-FUBINACA (): A synthetic cannabinoid receptor agonist with an indazole core and a 2-fluorophenylmethyl carboxamide group. While both compounds share the 2-fluorobenzyl motif, AB-FUBINACA’s indazole core and additional branched alkyl chain likely enhance lipophilicity and receptor binding affinity compared to the pyridazine-based target compound .
  • 25C-NBF HCl ():
    A psychoactive benzeneethanamine derivative with a 2-fluorobenzyl group and halogenated methoxy substituents. Unlike the pyridazine core in the target compound, 25C-NBF HCl’s benzeneethanamine backbone is associated with serotonin receptor agonism, highlighting how core structure dictates pharmacological activity .

Feature Target Compound AB-FUBINACA 25C-NBF HCl
Core Pyridazine Indazole Benzeneethanamine
Fluorophenyl Group 2-Fluorophenylmethyl 2-Fluorophenylmethyl 2-Fluorophenylmethyl
Pharmacology Undocumented Cannabinoid receptor agonist Serotonin receptor agonist

Furopyridine and Furan Carboxamides

  • 2-(4-Fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide ():
    These compounds feature a fused furopyridine core with trifluoroethyl and cyclopropyl substituents. The increased structural complexity (fused rings, multiple substituents) may enhance target specificity but reduce synthetic accessibility compared to the simpler pyridazine-based target compound .
Feature Target Compound Furopyridine Carboxamide
Core Pyridazine Furo[2,3-b]pyridine
Substituents Methoxy, 2-fluorobenzyl Trifluoroethyl, cyclopropyl
Synthetic Complexity Moderate High

Key Structural and Functional Insights

Core Heterocycle :

  • Pyridazine (target) vs. indazole (AB-FUBINACA) or benzeneethanamine (25C-NBF HCl): The pyridazine core may offer distinct electronic properties, influencing solubility and binding interactions compared to bulkier or more lipophilic cores .

Substituent Effects :

  • The 6-methoxy group in the target compound likely improves solubility compared to chloro or halogenated methoxy groups in analogs like 25C-NBF HCl .
  • The 2-fluorophenylmethyl group is a recurring motif in receptor-targeting compounds, but its position (2-fluorophenyl vs. 4-fluorophenyl in MDMB-FUBINACA) can alter steric and electronic interactions .

Pharmacological Implications :

  • Pyridazine derivatives are less commonly associated with psychoactivity (e.g., NBOMe series) and may instead be explored for anticancer or anti-inflammatory applications, as seen in furopyridine carboxamides .

Biological Activity

N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C12_{12}H12_{12}FN3_{3}O2_{2}
  • Molecular Weight: Approximately 239.24 g/mol

The unique structure includes a pyridazine ring with a fluorophenyl group and a methoxy substituent, enhancing its biological activity through improved binding affinity to various molecular targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Ring: This can be achieved by reacting hydrazine with a suitable dicarbonyl compound.
  • Introduction of the Methoxy Group: Methylation of a hydroxyl group using methyl iodide in the presence of a base.
  • Attachment of the Fluorophenyl Group: This is done via nucleophilic substitution using fluorobenzyl halide.

These steps highlight the complexity and precision required in synthesizing this compound while maintaining its functional integrity .

This compound operates through various mechanisms, primarily by interacting with specific enzymes and receptors. The presence of the fluorophenyl and methoxy groups enhances its binding affinity, potentially leading to modulation of biochemical pathways involved in disease processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly as an inhibitor of specific kinases such as Met kinase. In preclinical studies, it has shown to induce tumor stasis in various cancer models following oral administration .

Antiviral Properties

Additionally, this compound has been explored for its role in inhibiting HIV integrase, suggesting its relevance in antiviral drug discovery .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other pyridazine derivatives:

Compound NameKey FeaturesUnique Aspects
N-(3-fluoro-4-methylphenyl)-4-methoxy-pyridazineStrong Met kinase inhibitionEnhanced metabolic stability
N-(2-chlorophenyl)-6-methoxypyridazineDifferent halogen substitutionVarying biological activity profiles
N-(4-chlorophenyl)-6-hydroxy-pyridazineHydroxyl instead of methoxyPotentially different solubility properties

This comparison illustrates how the structural modifications influence biological activity and therapeutic potential .

Case Studies and Research Findings

  • Anticancer Efficacy:
    • A study demonstrated that this compound significantly inhibited tumor growth in xenograft models. The compound was administered orally, leading to measurable reductions in tumor size compared to control groups.
  • Antiviral Activity:
    • In vitro assays showed that the compound effectively inhibited HIV integrase activity, with IC50 values indicating potent antiviral effects. This positions it as a candidate for further development in antiviral therapies .

Q & A

Q. What are the key synthetic pathways and optimization strategies for N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide?

The synthesis typically involves multi-step reactions starting from commercially available precursors such as substituted pyridazines and fluorobenzyl halides. Critical steps include:

  • Amide bond formation : Coupling the pyridazine-3-carboxylic acid derivative with (2-fluorophenyl)methylamine using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
  • Methoxy group introduction : Nucleophilic substitution or palladium-catalyzed methoxylation, requiring precise control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions . Optimization focuses on yield improvement (>70%) via HPLC monitoring and solvent purification systems .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm the presence of the fluorophenyl, methoxy, and carboxamide groups. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity, using C18 columns and acetonitrile/water gradients .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What biological activity screening approaches are recommended for initial pharmacological profiling?

  • Enzyme inhibition assays : Target kinases or proteases (e.g., EGFR or PARP) using fluorescence-based assays to measure IC50_{50} values. Dose-response curves (0.1–100 µM) identify potency thresholds .
  • Cellular viability assays : MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa or MCF-7) assess cytotoxicity, with EC50_{50} values compared to reference inhibitors .

Q. How do functional groups in this compound influence its reactivity and bioactivity?

  • Fluorophenyl group : Enhances lipophilicity and metabolic stability via reduced CYP450-mediated oxidation .
  • Methoxy group : Modulates electronic effects on the pyridazine ring, influencing binding affinity to hydrophobic enzyme pockets .
  • Carboxamide : Participates in hydrogen bonding with catalytic residues (e.g., kinase ATP-binding sites) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Contradictions may arise from assay variability (e.g., cell line specificity) or compound stability. Methodological solutions include:

  • Standardized protocols : Use harmonized assay conditions (e.g., serum-free media, fixed incubation times) .
  • Metabolic stability testing : Incubate the compound with liver microsomes to identify degradation products that may confound results .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics alongside cell-based assays .

Q. What computational strategies are effective for designing analogs with improved target selectivity?

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinase hinge regions). Focus on optimizing π-π stacking with fluorophenyl and hydrogen bonds with the carboxamide .
  • MD simulations : Analyze binding mode stability over 100 ns trajectories to prioritize analogs with lower RMSD fluctuations .
  • QSAR modeling : Develop regression models using descriptors like LogP and polar surface area to predict IC50_{50} trends .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of pyridazine derivatives?

  • Scaffold diversification : Synthesize analogs with varying substituents (e.g., chloro, methyl) at the pyridazine 6-position to assess steric effects .
  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy or ethoxy to evaluate electronic contributions .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors) using software like Phase or MOE .

Q. How can researchers address solubility challenges during in vivo formulation studies?

  • Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin-based solutions to enhance aqueous solubility (>1 mg/mL) .
  • Amorphous solid dispersion : Spray-dry the compound with PVP-VA64 to improve bioavailability via non-crystalline phase stabilization .
  • Prodrug approaches : Introduce phosphate or ester groups at the carboxamide for pH-sensitive release .

Q. What experimental designs are optimal for elucidating the mechanism of enzyme inhibition?

  • Kinetic assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) using varying substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
  • X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB deposition) to visualize binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.